rac cis-3-Hydroxy Glyburide-d3,13C
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Overview
Description
“rac cis-3-Hydroxy Glyburide-d3,13C” is a 13C-labeled and deuterium labeled (Rac)-cis-3-hydroxy glyburide . It’s a stable isotope-labeled compound, often used as a tracer for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H28ClN3O6S . The exact mass is 513.1609196 g/mol and the molecular weight is 514.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[[ (1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio (113C)methoxy)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a XLogP3 of 3.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 8 .
Scientific Research Applications
Electrochemical Detection and Analysis : Research on isotretinoin (13-cis-retinoic acid) demonstrates the use of electrochemical sensors for detecting such compounds. Fernandes, Silva, and Cesarino (2020) developed a sensor using reduced graphene oxide modified with copper nanoparticles for the electrochemical detection of isotretinoin, which could be relevant for similar analyses of rac cis-3-Hydroxy Glyburide-d3,13C (Fernandes, Silva, & Cesarino, 2020).
Metabolism Studies : Vane and Buggé (1981) investigated the metabolism of 13-cis-retinoic acid in vitro, which could provide insights into the metabolic pathways and transformations of similar compounds like this compound (Vane & Buggé, 1981).
Stereoselective Reactions in Chemistry : The study of stereoselective addition reactions and their products, as explored by Bookham, Mcfarlane, Thornton-Pett, and Jones (1990), can be relevant to understanding the chemical behavior of this compound (Bookham, Mcfarlane, Thornton-Pett, & Jones, 1990).
Photostability and Solubility Enhancement : Yap, Liu, Thenmozhiyal, and Ho (2005) researched the complexation of 13-cis-retinoic acid with cyclodextrins to enhance its solubility and photostability. Such methods could potentially be applied to this compound to improve its stability and solubility (Yap, Liu, Thenmozhiyal, & Ho, 2005).
Metabolite Identification and Analysis : The study by Ravindran, Zharikova, Hill, Nanovskaya, Hankins, and Ahmed (2006) on the identification of glyburide metabolites could provide a framework for identifying and analyzing the metabolites of this compound (Ravindran et al., 2006).
Mechanism of Action
Target of Action
Rac Cis-3-Hydroxy Glyburide-d3,13C is a labeled analogue of Rac Cis-3-Hydroxy Glyburide . The primary target of Glyburide, and by extension its analogues, is the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells .
Mode of Action
Glyburide and its analogues act by binding to the SUR1 subunit, leading to the closure of the KATP channels . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The influx of calcium then stimulates the release of insulin from the pancreatic beta cells .
Biochemical Pathways
The action of Glyburide and its analogues primarily affects the insulin signaling pathway. By stimulating the release of insulin, these compounds promote the uptake of glucose into cells, reducing blood glucose levels . This has downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism .
Pharmacokinetics
It is known that stable isotopes of hydrogen (deuterium), carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary molecular effect of this compound, like other sulfonylureas, is the stimulation of insulin release from pancreatic beta cells . This leads to a decrease in blood glucose levels. At the cellular level, this can lead to changes in energy metabolism, as cells increase their uptake and utilization of glucose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Properties
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-YQWZDHMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675937 |
Source
|
Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217848-91-3 |
Source
|
Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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